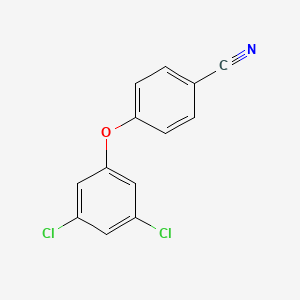

4-(3,5-Dichlorophenoxy)benzonitrile

Übersicht

Beschreibung

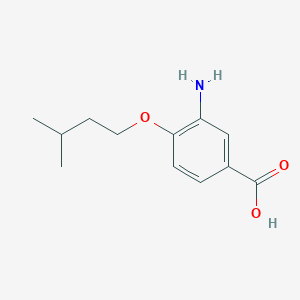

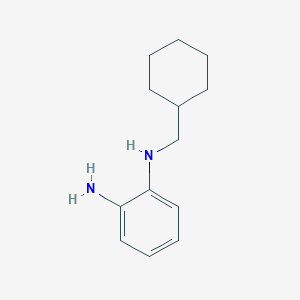

“4-(3,5-Dichlorophenoxy)benzonitrile” is a chemical compound with the CAS Number: 1153351-34-8 . It has a molecular weight of 264.11 and its IUPAC name is 4-(3,5-dichlorophenoxy)benzonitrile .

Molecular Structure Analysis

The InChI code for “4-(3,5-Dichlorophenoxy)benzonitrile” is 1S/C13H7Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H . This code provides a specific representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

“4-(3,5-Dichlorophenoxy)benzonitrile” is a powder that is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

“4-(3,5-Dichlorophenoxy)benzonitrile” is a chemical compound with the CAS Number: 1153351-34-8 . It’s a powder at room temperature and has a molecular weight of 264.11 . This compound is often used in scientific research, particularly in the field of chemistry .

While specific applications for “4-(3,5-Dichlorophenoxy)benzonitrile” were not found, benzonitrile derivatives, in general, have been studied for various applications. For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile was studied using Density Functional Theory . The study involved spectroscopic characterization, molecular structure analysis, natural bond orbital (NBO) analysis, dielectric studies, and biological activities .

In a study published in RSC Advances, researchers proposed a green synthetic route for benzonitrile using an ionic liquid as the recycling agent . The process involved the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride, which is considered advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and potential for industrial-scale application .

The ionic liquid used in the study, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt, was found to be an effective alternative to hydroxylamine hydrochloride . The ionic liquid played multiple roles in the process, acting as a co-solvent, catalyst, and phase separation agent . This eliminated the need for a metal salt catalyst and simplified the separation process .

When the molar ratio of benzaldehyde to the ionic liquid was 1:1.5 and the volume ratio of paraxylene to the ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours . The ionic liquid could be easily recovered by phase separation and recycled directly after the reaction .

This novel route was found to be applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields . This suggests that similar processes could potentially be developed for “4-(3,5-Dichlorophenoxy)benzonitrile” and other benzonitrile derivatives.

-

Green Synthesis of Benzonitrile Derivatives : A study published in RSC Advances proposed a green synthetic route for benzonitrile using an ionic liquid as the recycling agent . The process involved the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . The ionic liquid used in the study, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt, was found to be an effective alternative to hydroxylamine hydrochloride . The ionic liquid played multiple roles in the process, acting as a co-solvent, catalyst, and phase separation agent . This eliminated the need for a metal salt catalyst and simplified the separation process . When the molar ratio of benzaldehyde to the ionic liquid was 1:1.5 and the volume ratio of paraxylene to the ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours . The ionic liquid could be easily recovered by phase separation and recycled directly after the reaction . This novel route was found to be applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

-

Spectroscopic Characterization of Benzonitrile Derivatives : The spectral studies of 4-(3-aminophenyl)benzonitrile were performed in the infrared range 4000–500 cm −1 . Similarly, the Raman Spectrum of AP-PhCN has been calculated in the range 3500–50 cm −1 . The X-Band microwave bench was used to determine the dielectric loss (ε″) and dielectric constant (ε′) at microwave frequency .

Safety And Hazards

The safety data sheet for “4-(3,5-Dichlorophenoxy)benzonitrile” indicates that it is a combustible liquid and can be harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . In case of fire, use CO2, dry chemical, or foam for extinction .

Eigenschaften

IUPAC Name |

4-(3,5-dichlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUPLKVXBDTQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorophenoxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)

![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)

![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)

![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)